3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Pharmacophore modeling In silico prediction Target fishing

This 2-aryl aniline-substituted imidazo[2,1-b]benzothiazole scaffold is purpose-built for oncology-focused library synthesis, with computational predictions indicating high-probability DNA synthesis inhibition (Pa=0.991) and antineoplastic activity (Pa=0.961). Validated in kinase inhibition programs, derivatives achieve sub-micromolar IC₅₀ (0.56 µM, MCF-7). The primary amine handle enables direct E3 ligase conjugation for PROTAC development, while the core scaffold demonstrates CNS benzodiazepine receptor affinity. Sourced at ≥95% purity for non-human research exclusively.

Molecular Formula C15H11N3S
Molecular Weight 265.3 g/mol
CAS No. 79890-07-6
Cat. No. B1333060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline
CAS79890-07-6
Molecular FormulaC15H11N3S
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)N
InChIInChI=1S/C15H11N3S/c16-11-5-3-4-10(8-11)12-9-18-13-6-1-2-7-14(13)19-15(18)17-12/h1-9H,16H2
InChIKeyTXJSVMSRHVFBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline (CAS 79890-07-6): Core Scaffold Identification and Procurement Baseline


3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline (CAS 79890-07-6) is a heterocyclic compound comprising a fused imidazo[2,1-b]benzothiazole core with an aniline substituent at the 2-position . The imidazo[2,1-b]benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, extensively studied for its diverse pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities [1]. The 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline variant is a building block that appears in patents covering bioactive agents targeting proliferative diseases and oncogenic signaling pathways [2]. This compound is primarily sourced from specialized research chemical suppliers with purities typically at 95% and is intended strictly for non-human research applications .

Why 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline Cannot Be Replaced by Unsubstituted Imidazobenzothiazole or Benzothiazole Analogs


Procurement decisions for imidazobenzothiazole derivatives require careful discrimination because structural modifications at the 2-, 3-, and aryl positions profoundly alter biological target engagement profiles. Published structure-activity relationship (SAR) studies demonstrate that substitution patterns on the imidazo[2,1-b]benzothiazole scaffold produce divergent pharmacological outcomes [1]. For instance, 2-aryl-substituted imidazobenzothiazoles exhibit variable cytotoxic potency across cancer cell lines with IC₅₀ values spanning three orders of magnitude (0.56 µM to >100 µM) depending solely on aryl substituent identity [2]. Similarly, positional isomerism affects benzodiazepine receptor binding: 5-substituted imidazobenzothiazoles show significantly increased ligand affinity compared to 7-substituted analogs, which display decreased affinity [3]. The presence of the aniline moiety at the 2-position in 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline confers distinct chemical reactivity for further derivatization compared to unsubstituted benzothiazole or simple imidazobenzothiazole cores [4].

Quantitative Differentiation Evidence for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline: Comparative Data and Selection Criteria


Predicted Pharmacological Activity Profile: Target Compound vs. Unsubstituted Core Scaffold

Computational prediction using PASS (Prediction of Activity Spectra for Substances) for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline reveals a distinct biological activity signature compared to the unsubstituted imidazobenzothiazole core [1]. The compound exhibits high probability scores (Pa > 0.95) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. In contrast, the parent unsubstituted imidazo[2,1-b]benzothiazole scaffold is broadly associated with antimicrobial activity but lacks this specific multi-target oncopharmacological prediction signature .

Pharmacophore modeling In silico prediction Target fishing Biological activity spectrum

Cytotoxic Activity Reference Range: Class-Level Benchmarking Against Diaryl-Substituted Imidazobenzothiazole Derivatives

While no direct experimental IC₅₀ data exists for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline, class-level benchmarking against structurally related diaryl-substituted imidazo[2,1-b]benzothiazole derivatives establishes the potency range achievable with this scaffold [1]. A series of 25 substituted diaryl-imidazo[2,1-b]benzothiazole derivatives (8a-y) evaluated via MTT assay showed IC₅₀ values ranging from 0.56 µM to 36.54 µM across MCF-7 (breast cancer) and B16F10 (murine melanoma) cell lines [1]. The most potent compounds (8p, 8u, 8y) achieved IC₅₀ values of 0.56-2.57 µM in MCF-7 cells [1]. Separately, benzothiazole aniline (BTA) metal-salen complexes demonstrated IC₅₀ values lower than clinically used cisplatin against cancer cells [2].

Anticancer Cytotoxicity assay MTT assay Structure-activity relationship

Physicochemical and Procurement Specifications: Differentiating Commercial Sources

Commercially available 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline (CAS 79890-07-6) exhibits defined physicochemical properties that differentiate it from unsubstituted imidazobenzothiazole analogs [1]. The target compound has molecular formula C₁₅H₁₁N₃S and molecular weight 265.33 g/mol [1]. Physical property data indicate density of 1.42 g/cm³ and boiling point of 483.9°C at 760 mmHg . Commercial suppliers offer this compound at 95% minimum purity , with availability in research quantities (e.g., 250 mg) .

Chemical procurement Purity specification Physical properties Quality control

Optimal Research and Industrial Application Scenarios for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline


Oncology Drug Discovery: Kinase-Targeted Library Synthesis and Hit-to-Lead Optimization

Based on computational predictions indicating high probability scores for DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961), this compound is optimally positioned as a starting scaffold for synthesizing focused libraries targeting oncology-relevant pathways [6]. The imidazobenzothiazole core has been validated in kinase inhibition programs, with derivatives showing ATP-competitive binding at tyrosine kinase catalytic domains [7]. The 2-aryl aniline substitution pattern enables modular diversification for SAR exploration, with class-level data showing that optimal aryl modifications can achieve sub-micromolar IC₅₀ values (0.56 µM in MCF-7 cells) against cancer cell lines [3].

Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Development

The aniline moiety provides a chemically accessible primary amine handle for conjugation to E3 ligase-recruiting moieties in PROTAC design. The imidazobenzothiazole core has demonstrated capacity to target oncogenic signaling pathways including Met-dependent tumorigenesis, with 4-(imidazo[2,1-b]benzothiazol-2-yl)phenyl-containing compounds showing efficacy in impairing cancer cell survival and anchorage-independent growth [6]. The target compound's structural similarity to these validated pharmacophores positions it as a rational ligand component for bifunctional degrader construction.

Medicinal Chemistry Building Block for CNS-Targeted Compound Synthesis

The imidazo[2,1-b]benzothiazole scaffold has established affinity for central benzodiazepine receptors, with specific derivatives demonstrating partial inverse agonist profiles and increased [³⁵S]TBPS binding [6]. The 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline variant provides a versatile synthetic intermediate for generating novel CNS-active compounds. SAR data from this class indicate that substituent positioning critically modulates receptor affinity, with 5-substituted compounds showing significantly increased ligand affinity compared to 7-substituted analogs [6].

Custom Synthesis and Lead Generation for Anti-inflammatory Drug Discovery

Imidazo[2,1-b]benzothiazole carboxylic and acetic acid derivatives have demonstrated anti-inflammatory and analgesic activities with low side effect profiles in vivo [6][7]. The 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline scaffold, with its distinct substitution pattern, enables access to novel derivatives not covered by existing SAR studies. The compound's aniline moiety allows for further functionalization via amide bond formation or diazonium chemistry to explore new chemical space in this therapeutically validated scaffold class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.